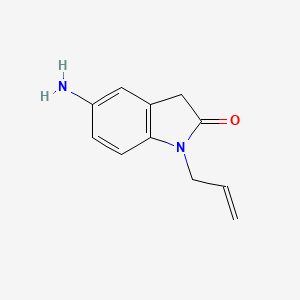
Fmoc-D-HomoArg(Me,pbf)-OH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-D-HomoArg(Me,pbf)-OH is a synthetic amino acid derivative used in peptide synthesis. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methylated homoarginine residue, and a pentamethylbenzofuran sulfonyl (pbf) protecting group. This compound is particularly useful in the field of peptide chemistry due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-HomoArg(Me,pbf)-OH typically involves multiple steps:
Protection of the amino group: The amino group of D-homoarginine is protected using the Fmoc group. This is usually achieved by reacting D-homoarginine with Fmoc-chloride in the presence of a base such as sodium carbonate.
Methylation: The guanidine group of the protected D-homoarginine is methylated using methyl iodide in the presence of a base like potassium carbonate.
Protection of the guanidine group: The guanidine group is then protected using the pbf group. This is done by reacting the methylated D-homoarginine with pbf-chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk synthesis: Large quantities of D-homoarginine are reacted with Fmoc-chloride, methyl iodide, and pbf-chloride in sequential steps.
Purification: The product is purified using techniques such as crystallization and chromatography to ensure high purity.
Quality control: The final product undergoes rigorous quality control tests to ensure it meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-HomoArg(Me,pbf)-OH undergoes several types of chemical reactions:
Deprotection: The Fmoc and pbf protecting groups can be removed under specific conditions to yield the free amino acid.
Coupling reactions: The compound can participate in peptide coupling reactions to form peptide bonds with other amino acids.
Common Reagents and Conditions
Deprotection: The Fmoc group is typically removed using a solution of piperidine in dimethylformamide. The pbf group is removed using trifluoroacetic acid in the presence of scavengers like water and triisopropylsilane.
Coupling reactions: Common reagents for peptide coupling include carbodiimides like dicyclohexylcarbodiimide (DCC) and coupling additives like hydroxybenzotriazole (HOBt).
Major Products Formed
The major products formed from these reactions are peptides containing the D-homoarginine residue. These peptides can be further modified or used in various applications.
Scientific Research Applications
Chemistry
In chemistry, Fmoc-D-HomoArg(Me,pbf)-OH is used in the synthesis of peptides and peptidomimetics. It allows for the incorporation of D-homoarginine residues into peptides, which can alter their properties and enhance their stability.
Biology
In biological research, peptides containing D-homoarginine residues are used to study protein-protein interactions, enzyme-substrate interactions, and cellular signaling pathways.
Medicine
In medicine, these peptides are explored for their potential therapeutic applications. They can be used as inhibitors of enzymes, modulators of receptor activity, and as drug delivery agents.
Industry
In the industrial sector, this compound is used in the production of peptide-based materials and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of peptides containing Fmoc-D-HomoArg(Me,pbf)-OH involves their interaction with specific molecular targets. The D-homoarginine residue can mimic the natural arginine residue, allowing the peptide to bind to proteins and enzymes with high affinity. This interaction can modulate the activity of the target protein or enzyme, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Fmoc-D-Arg(pbf)-OH: Similar to Fmoc-D-HomoArg(Me,pbf)-OH but contains a natural arginine residue instead of a homoarginine residue.
Fmoc-L-HomoArg(pbf)-OH: Contains an L-homoarginine residue instead of a D-homoarginine residue.
Fmoc-D-HomoLys(pbf)-OH: Contains a homo-lysine residue instead of a homoarginine residue.
Uniqueness
This compound is unique due to the presence of the D-homoarginine residue, which can confer different properties to peptides compared to those containing natural arginine or L-homoarginine residues. The methylation of the guanidine group also adds to its uniqueness, potentially enhancing the stability and reactivity of the compound.
Properties
Molecular Formula |
C36H44N4O7S |
|---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
(2R)-6-[[amino-[methyl-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]amino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)40(6)34(37)38-18-12-11-17-30(33(41)42)39-35(43)46-20-29-26-15-9-7-13-24(26)25-14-8-10-16-27(25)29/h7-10,13-16,29-30H,11-12,17-20H2,1-6H3,(H2,37,38)(H,39,43)(H,41,42)/t30-/m1/s1 |
InChI Key |
VNGKBRQOVBZBGA-SSEXGKCCSA-N |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)N(C)C(=NCCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(4-bromo-2-fluorophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid](/img/structure/B13644004.png)







![tert-butyl N-[3-(5-hydroxy-2-oxo-4-phenyl-2,3-dihydro-1H-imidazol-1-yl)propyl]carbamate](/img/structure/B13644052.png)
![4-{2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B13644064.png)


